molecular formula C10H7NO2 B175763 Quinoline-2-carboxylic acid CAS No. 1199266-78-8

Quinoline-2-carboxylic acid

Cat. No.: B175763
CAS No.: 1199266-78-8
M. Wt: 173.17 g/mol
InChI Key: LOAUVZALPPNFOQ-UHFFFAOYSA-N
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Description

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic aromatic organic compound. It consists of a quinoline ring system with a carboxylic acid group attached at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions: Quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Quinoline-2-carboxylic acid is unique due to its specific structure and functional group placement. Similar compounds include:

These compounds share the quinoline core but exhibit different reactivity and applications due to variations in functional group placement.

Properties

IUPAC Name

quinoline-2-carboxylic acid
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InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LOAUVZALPPNFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID6059079
Record name 2-Quinolinecarboxylic acid
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Molecular Weight

173.17 g/mol
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Physical Description

Off-white or yellow powder; [Alfa Aesar MSDS], Solid
Record name Quinaldic acid
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Record name Quinaldic acid
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Solubility

14.0 mg/mL
Record name Quinaldic Acid
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CAS No.

93-10-7
Record name Quinaldic acid
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Record name QUINALDIC ACID
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Melting Point

156 °C
Record name Quinaldic Acid
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Record name Quinaldic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of ethyl 7-bromo-1-(4-fluorophenyl)1,4-dihydro-4-oxoquinolinecarboxylate (100 g; 0.256 mole), 400 ml of lN NaOH and 700 ml of THF was refluxed for 2.5 hrs. It was cooled, THF was removed by distillation and the residue cooled to 0-5° C. It was acidified with 2N HCl, the white solid filtered and washed with 1.5 L. of water The product was dried in an oven at 70° C. for 18 hrs. to give 90.4 g (97.5%) of quinolinecarboxylic acid. This product was used in the next step without further purification.
Name
ethyl 7-bromo-1-(4-fluorophenyl)1,4-dihydro-4-oxoquinolinecarboxylate
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of lithium hydroxide (20.0 mg, 0.84 mmol) in water (1 mL), methyl quinoline-2-carboxylate (20.0 mg, 0.11 mmol) in methanol (3 mL) was added. The solution was left to stir at room temperature for 2 h. The solution was then concentrated in vacuo. The yellow solid residue was dissolved in water and made acidic with concentrated hydrochloric acid. The organic material was extracted with ethyl acetate. The organic layers were dried with anhydrous sodium sulphate, filtered, and concentrated in vacuo to yield quinoline-2-carboxylic acid as a white solid.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of the amino alcohol of Example 1e (720 mg, 2.72 mmol) in CH2Cl2 was added EDC (521 mg), HOBt (368 mg) and N-Boc-leucine (630 mg). The reaction was maintained at room temperature until complete consumption of the starting material was observed by TLC analysis. The reaction was diluted with ethyl acetate and washed with 1N HCl, sat. K2CO3, water, brine, dried (MgSO4), filtered and concentrated. Column chromatography of the residue (3% methanol:dichloromethane) gave 1.0 g of the title compound: MS(EI) 478 (M+H+).
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
521 mg
Type
reactant
Reaction Step One
Name
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of [(S)-1-(3-hydroxy-azepan-4-ylcarbamoyl)-3-methyl-butyl]-carbamic acid tert butyl ester of Example 1g (2.5 g, 7.28 mmol) in CH2Cl2 (100 mL) and sat. NaHCO3 (400 mL) was added the solution of 2-pyridinesulfonyl chloride-N-oxide (27 mL, 102 mg/mL) dropwise in portions. As the addition proceeds additional sat. NaHCO3 is added in order to maintain the pH at approximately 8-9. Upon complete addition of the sulfonylchloride the reaction is stirred for an additional hour whereupon the organic layer was removed and washed with brine. The organic layer was evaporated and the residue chromatographed (5% methanol:dichloromethane) to provide 2.5 g of the title compound: MS (El) 500 (M+H+).
Name
[(S)-1-(3-hydroxy-azepan-4-ylcarbamoyl)-3-methyl-butyl]-carbamic acid tert butyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-pyridinesulfonyl chloride-N-oxide
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline-2-carboxylic acid
Reactant of Route 2
Quinoline-2-carboxylic acid
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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